3-methyl-2-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Description
The compound contains several functional groups including a pyrazole ring, a pyridine ring, a benzoxazole ring, and a sulfonamide group. These groups are common in many biologically active compounds and could potentially contribute to various properties of the compound .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, pyrazoles can participate in cycloaddition reactions .Scientific Research Applications
Synthesis and Antibacterial Properties
Sulfonamides are renowned for their antibacterial properties. A study by Azab et al. (2013) focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to develop potential antibacterial agents. The study explored the reactivity of specific precursors to produce derivatives with significant antibacterial activity, highlighting the potential of sulfonamides in creating effective antimicrobial treatments (Azab, Youssef, & El‐Bordany, 2013).
Antimicrobial and Antitumor Applications
Research by Padmavathi et al. (2008) developed novel sulfone-linked bis heterocycles with considerable antimicrobial activity. This study indicates the versatility of sulfonamides in synthesizing compounds that can be tailored for specific microbial targets, suggesting potential pathways for developing new antimicrobial agents using sulfonamide-based frameworks (Padmavathi, Thriveni, Reddy, & Deepti, 2008).
Hybrid Sulfonamide Compounds
The advancement in sulfonamide hybrids, as reviewed by Massah et al. (2022), demonstrates the hybridization technique's efficacy in synthesizing compounds with a wide range of therapeutic applications. These sulfonamide hybrids, combining sulfonamides with other biologically active heterocycles, have shown potential in antimicrobial, antifungal, anti-inflammatory, and anticancer applications, among others. This review underscores the importance of sulfonamide hybrids in developing novel formulations with greater effectiveness across various therapeutic areas (Massah et al., 2022).
Properties
IUPAC Name |
3-methyl-2-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-18-13-9-12(2-3-14(13)23-15(18)20)24(21,22)17-10-5-7-19-11(8-10)4-6-16-19/h2-4,6,9-10,17H,5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOYJDCIGFUWMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NC3CCN4C(=CC=N4)C3)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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